molecular formula C20H24N6O B5617113 3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No. B5617113
M. Wt: 364.4 g/mol
InChI Key: XLPJSTKBMPVBQL-UHFFFAOYSA-N
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Description

The compound is related to various heterocyclic compounds that are of significant interest due to their diverse chemical properties and potential applications in medicinal chemistry and material science. Research often focuses on synthesizing novel compounds with potential biological activities or unique chemical properties.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves Cu-catalyzed or transition-metal-free reactions, leveraging ethyl tertiary amines or activated carbonyl groups as carbon sources. For example, Rao et al. (2017) described a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under aerobic oxidative conditions, showcasing broad substrate scope and good functional group tolerance (Rao et al., 2017). Similarly, Ghaedi et al. (2015) achieved the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one often involves complex arrangements of nitrogen, carbon, and other atoms in rings. Structural elucidation typically relies on spectroscopic data such as NMR, IR, and mass spectrometry. For instance, Zohdi et al. (1997) explored the synthesis and structural characterization of imidazo[1,2-a]pyridine and related derivatives, highlighting the diversity of molecular frameworks achievable through heterocyclic synthesis (Zohdi et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving heterocyclic compounds like this one can include cycloadditions, cross-couplings, and functionalization reactions. These reactions often aim to introduce or modify functional groups to achieve desired chemical properties or biological activities. Cao et al. (2014) developed a novel, metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines, facilitating the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).

Physical Properties Analysis

The physical properties of heterocyclic compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Studies like that of Karthikeyan et al. (2010) on 2H-pyrazolo[4,3-c]pyridine derivatives provide insight into the conformation and crystal packing, which are essential for material science applications (Karthikeyan et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group compatibility, define the utility of heterocyclic compounds in synthetic chemistry and drug design. The work of Lei et al. (2016) exemplifies the activation of Csp2-H and Csp3-H bonds in imidazo[1,2-a]pyridines, opening new avenues for regioselective cross-coupling reactions (Lei et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and study of its potential biological activities. Given the wide range of activities exhibited by compounds containing pyrazole, imidazole, and pyridine rings, this compound could potentially have interesting and useful properties .

properties

IUPAC Name

(1-ethylpyrazol-4-yl)-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-2-26-15-18(12-23-26)20(27)25-9-4-6-17(14-25)19-22-8-10-24(19)13-16-5-3-7-21-11-16/h3,5,7-8,10-12,15,17H,2,4,6,9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPJSTKBMPVBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

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